molecular formula C21H19F2N3O2 B2654681 1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775467-13-4

1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2654681
CAS No.: 1775467-13-4
M. Wt: 383.399
InChI Key: VMBWOGOXMWEJER-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions, often starting from a suitable amine precursor.

    Introduction of the Difluorobenzoyl Group: The final step involves the acylation of the piperidine ring with 2,5-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorobenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
  • 1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]piperidine

Uniqueness

1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the presence of both the difluorobenzoyl and phenyl-oxadiazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

(2,5-difluorophenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c22-16-6-7-18(23)17(13-16)21(27)26-10-8-14(9-11-26)12-19-24-20(25-28-19)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBWOGOXMWEJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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